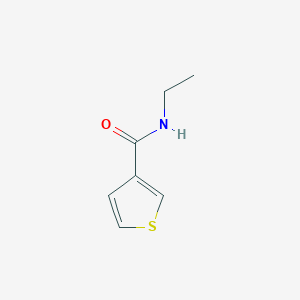
4-Methylpyrrolidin-3-OL
Descripción general
Descripción
4-Methylpyrrolidin-3-OL is a chemical compound with the CAS Number: 143656-69-3. It has a molecular weight of 101.15 and its IUPAC name is 4-methyl-3-pyrrolidinol . It is used as a reactant for the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs as DNA methyltransferase inhibitors .
Synthesis Analysis
The synthesis of 4-Methylpyrrolidin-3-OL is used in the preparation of diaryl acylaminopyrimidines as adenosine A2A antagonists and in the synthesis of analogs of istaroxime, a potent inhibitor of Na+,K±ATPase .Molecular Structure Analysis
The InChI code for 4-Methylpyrrolidin-3-OL is 1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3 and the InChI key is PTYCBNUHKXMSSA-UHFFFAOYSA-N .Chemical Reactions Analysis
The pyrrolidine ring, which is a part of 4-Methylpyrrolidin-3-OL, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
4-Methylpyrrolidin-3-OL is a useful intermediate for the synthesis of various bioactive molecules . It has been synthesized in 51% overall yield by 1,3-dipolar cycloaddition reaction from the dipolarophile . This makes it a valuable compound in the field of medicinal chemistry.
Drug Discovery
The pyrrolidine ring, which is a part of 4-Methylpyrrolidin-3-OL, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Contribution to Stereochemistry
The pyrrolidine ring contributes to the stereochemistry of the molecule . This is particularly important in drug design, where the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Increased Three-Dimensional Coverage
The non-planarity of the pyrrolidine ring leads to increased three-dimensional (3D) coverage . This phenomenon, known as “pseudorotation”, is beneficial in the design of new compounds with different biological profiles .
Green Chemistry
The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines, including 4-Methylpyrrolidin-3-OL, has had a strong impact, allowing synthetic efficiency to be increased . This supports the new era of green chemistry.
Ligand Design
Although not directly related to 4-Methylpyrrolidin-3-OL, the pyrazole fragment, which is structurally similar to pyrrolidine, plays a crucial role in numerous organic ligands . It serves as an essential coordinator and has intriguing applications in organic synthesis .
Mecanismo De Acción
Biochemical Pathways
It is known that pyrrolidinones, a class of compounds to which 4-methylpyrrolidin-3-ol belongs, are versatile lead compounds for designing powerful bioactive agents . They are involved in various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its bioavailability.
Safety and Hazards
The safety information for 4-Methylpyrrolidin-3-OL indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 4-Methylpyrrolidin-3-OL are not available, the pyrrolidine ring, which is a part of 4-Methylpyrrolidin-3-OL, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 4-Methylpyrrolidin-3-OL could potentially be used in the development of new therapeutic agents.
Propiedades
IUPAC Name |
4-methylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYCBNUHKXMSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrrolidin-3-OL | |
CAS RN |
143656-69-3 | |
| Record name | 4-methylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















